molecular formula C17H9BrClN3OS B12125783 (5Z)-5-(2-bromobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(2-bromobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12125783
M. Wt: 418.7 g/mol
InChI Key: DVFCBGFBMDOLKI-ZROIWOOFSA-N
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Description

The compound (5Z)-5-(2-bromobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic derivative featuring a fused thiazolo-triazolone core. Its structure includes a Z-configured benzylidene moiety (2-bromophenyl) at position 5 and a 3-chlorophenyl substituent at position 2. This arrangement confers unique electronic and steric properties, making it a candidate for biological evaluation, particularly in anticancer and antimicrobial research .

Properties

Molecular Formula

C17H9BrClN3OS

Molecular Weight

418.7 g/mol

IUPAC Name

(5Z)-5-[(2-bromophenyl)methylidene]-2-(3-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C17H9BrClN3OS/c18-13-7-2-1-4-10(13)9-14-16(23)22-17(24-14)20-15(21-22)11-5-3-6-12(19)8-11/h1-9H/b14-9-

InChI Key

DVFCBGFBMDOLKI-ZROIWOOFSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2)Br

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2-bromobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-bromobenzaldehyde with 2-amino-3-chlorobenzothiazole under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(2-bromobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups replacing bromine or chlorine.

Scientific Research Applications

(5Z)-5-(2-bromobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-(2-bromobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Substituent Impact :

  • Electron-Donating Groups (OCH₃, OCH₂CH₃) : Increase solubility but may reduce membrane permeability due to higher polarity .
  • Heterocyclic Substituents (Thiophene) : Introduce π-π stacking interactions and sulfur-mediated hydrogen bonding, influencing pharmacokinetics .

Spectral Data Comparison

Infrared (IR) Spectroscopy

  • C-Br Stretch : Observed at ~533 cm⁻¹ in brominated analogs (e.g., ), lower than typical due to conjugation with the benzylidene system .
  • C=S/C=N Stretches : Thiazolo-triazolone cores show peaks at ~1248 cm⁻¹ (C=S) and ~1595 cm⁻¹ (C=N) . Methoxy-substituted analogs exhibit additional C-O stretches near 1250–1270 cm⁻¹ .

NMR Spectroscopy

  • Benzylidene Protons : Resonate as singlets between δ 6.99–8.00 ppm in deuterated DMSO, with splitting patterns dependent on substituent electronic effects .
  • Aromatic Protons : 3-Chlorophenyl groups (target compound) show distinct deshielding compared to 4-bromophenyl analogs .

Anticancer Potential

  • The thiophene-substituted analog (2k, ) demonstrated moderate activity (IC₅₀ ~10–50 µM) against breast cancer cell lines, attributed to thiophene’s electron-rich nature enhancing DNA intercalation .
  • Brominated analogs (e.g., ) showed improved cytotoxicity over non-halogenated derivatives due to increased lipophilicity and cellular uptake .

Antimicrobial Activity

  • Triazole-thiazole hybrids with bromine () exhibited broad-spectrum activity (MIC ~6.25–25 µg/mL) against Staphylococcus aureus and Candida albicans . The target compound’s 3-chlorophenyl group may further enhance this via hydrophobic interactions with microbial membranes.

Biological Activity

The compound (5Z)-5-(2-bromobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a member of the thiazole and triazole family of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula for (5Z)-5-(2-bromobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is C15H11BrClN3OS. The structure features a thiazole ring fused with a triazole moiety and substituted aromatic groups that contribute to its biological properties.

Antitumor Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives of thiazolo-triazoles have been shown to inhibit cell proliferation in various cancer cell lines. In vitro studies indicated that these compounds can induce apoptosis in tumor cells through the activation of specific signaling pathways.

  • Case Study : A study investigating the effects of thiazole derivatives on human cancer cell lines (Huh7 D12, Caco2, MDA-MB 231) found that certain derivatives exhibited IC50 values as low as 0.028 μM against DYRK1A kinase, suggesting potent antitumor effects .

Protein Kinase Inhibition

The compound has been evaluated for its inhibitory effects on various protein kinases. Protein kinases play crucial roles in cell signaling and are often implicated in cancer and other diseases.

  • Inhibition Data : The compound was tested against several kinases including DYRK1A and GSK3α/β. It demonstrated significant inhibition with IC50 values indicating a strong potential as a therapeutic agent targeting these pathways .
Kinase IC50 (nM)
DYRK1A12
GSK3α/β130

Anti-inflammatory Effects

Thiazole and triazole derivatives have also been recognized for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.

  • Mechanism : The anti-inflammatory action is thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Modifications to the bromobenzylidene and chlorophenyl groups can significantly impact potency and selectivity.

  • SAR Findings : Variations in substituents on the aromatic rings were shown to influence both the potency against specific targets and the overall pharmacokinetic profile of the compounds .

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